molecular formula C25H27N3O5S B2682536 1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine CAS No. 1207010-29-4

1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine

Cat. No.: B2682536
CAS No.: 1207010-29-4
M. Wt: 481.57
InChI Key: XCSGIXOZBFFACN-UHFFFAOYSA-N
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Description

The compound 1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine is a structurally complex molecule featuring:

  • A benzofuran core substituted with a methyl group at position 2.
  • A 1,2,4-oxadiazol-5-yl ring linked to a 4-ethoxyphenyl group at position 2 of the benzofuran.
  • A sulfonyl group bridging the benzofuran and a 4-methylpiperidine moiety.

However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-4-31-19-7-5-18(6-8-19)24-26-25(33-27-24)23-17(3)21-15-20(9-10-22(21)32-23)34(29,30)28-13-11-16(2)12-14-28/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSGIXOZBFFACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCC(CC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine
  • Molecular Formula : C21H24N4O3S
  • Molecular Weight : 396.51 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its potential as an antimicrobial agent and its effects on cancer cell lines.

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and benzofuran moieties often exhibit significant antimicrobial properties. The sulfonamide group in this compound may enhance its interaction with biological targets, contributing to its efficacy.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Compound A12.5Fusarium oxysporum
Compound B15.0Staphylococcus aureus
Compound C10.0Escherichia coli

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The structure–activity relationship indicates that modifications in the benzofuran and oxadiazole rings significantly influence the anticancer activity.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (nM)Reference Compound
HeLa150Doxorubicin
MDA-MB-231200CA-4
A549300CA-4

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups enhances biological activity:

  • Oxadiazole Ring : Contributes to antimicrobial and anticancer properties.
  • Benzofuran Moiety : Increases lipophilicity, aiding in cell membrane penetration.
  • Sulfonamide Group : Enhances binding affinity to target proteins.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives :
    • Researchers synthesized a series of oxadiazole derivatives and tested their antifungal activity against Fusarium oxysporum. The most active derivative showed a MIC value of 10 µg/mL, indicating strong antifungal potential.
  • Cytotoxicity Evaluation :
    • A comparative study evaluated the cytotoxic effects of various benzofuran derivatives against multiple cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound 1 : 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (C23H24FN3O2, M = 393.45)
  • Key Differences :
    • Replaces the 4-ethoxyphenyl group with a 4-fluorophenyl substituent.
    • Uses a benzoyl group instead of a sulfonyl linker.
  • The benzoyl linker may confer lower solubility than the sulfonyl group due to reduced polarity.
Compound 2 : (Z)-2-((3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzofuran-3(2H)-one
  • Key Differences :
    • Substitutes the oxadiazole ring with a thiazole moiety.
    • Lacks the piperidine and sulfonyl groups.
  • Implications :
    • The thiazole ring introduces sulfur, which may alter electronic properties and metabolic stability.
    • Absence of a piperidine group could reduce basicity and membrane permeability.
Compound 3 : 4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide
  • Key Differences :
    • Shares the sulfonamide group but incorporates a methoxyethoxy side chain.
    • Uses a pyridine ring instead of benzofuran.
  • Implications :
    • The methoxyethoxy group may improve water solubility but introduce steric hindrance.
    • Pyridine’s nitrogen could enhance aromatic interactions in biological targets.

Functional Group Analysis

Feature Target Compound Compound 1 Compound 3
Aromatic Core Benzofuran Benzoyl Pyridine
Heterocycle 1,2,4-Oxadiazole 1,2,4-Oxadiazole 1,2,4-Oxadiazole
Substituent 4-Ethoxyphenyl 4-Fluorophenyl Methoxyethoxy
Linker Sulfonyl Benzoyl Sulfonamide
Piperidine Modification 4-Methyl 4-Methyl N-Methyl
Key Observations :
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group (target compound) is electron-donating, increasing electron density on the oxadiazole ring, which may influence reactivity and binding affinity.
  • Piperidine Modifications :
    • 4-Methylpiperidine (target compound) likely enhances lipophilicity and conformational rigidity compared to unsubstituted piperidine.

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